2-Bromothieno[2,3-b]pyridine
Overview
Description
2-Bromothieno[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Bromothieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell division and survival, making it a potential target for cancer treatment .
Mode of Action
It is believed to interact with its targets, such as pim-1 kinase, leading to changes in the function of these targets . This interaction may inhibit the activity of the kinase, thereby preventing cell division and promoting cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role as a Pim-1 kinase inhibitor . By inhibiting this kinase, it could affect various cellular processes, including cell growth, division, and survival . The downstream effects of these changes could include reduced tumor growth and increased cell death in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action would likely include the inhibition of Pim-1 kinase activity, leading to changes in cell growth and survival . This could result in reduced tumor growth and increased cell death in cancer cells .
Biochemical Analysis
Biochemical Properties
2-Bromothieno[2,3-b]pyridine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a potential inhibitor of certain kinases, such as GRK2 (G protein-coupled receptor kinase 2). The interaction between this compound and GRK2 involves binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, it can induce apoptosis (programmed cell death) in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of kinases, leading to enzyme inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the target enzyme. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth in cancer models. At very high doses, this compound can cause toxic effects, such as liver and kidney damage, highlighting the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactionsThe metabolic pathways of this compound also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound is transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to specific transporters and binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. For example, this compound may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. The subcellular localization of this compound also affects its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
2-bromothieno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMUSRIEEHYHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729218 | |
Record name | 2-Bromothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72808-92-5 | |
Record name | 2-Bromothieno[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72808-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromothieno[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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